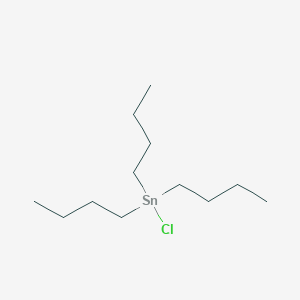

Tributylzinnchlorid

Übersicht

Beschreibung

Tributylzinnchlorid ist eine Organozinnverbindung mit der chemischen Formel (C₄H₉)₃SnCl. Es ist eine farblose, viskose Flüssigkeit, die in organischen Lösungsmitteln löslich ist. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften in verschiedenen industriellen Anwendungen weit verbreitet eingesetzt .

Wissenschaftliche Forschungsanwendungen

Tributylzinnchlorid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung von Antifoulingmitteln, Algiciden und Bakteriziden eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch Interaktionen mit Kernrezeptoren, einschließlich des Retinoid-X-Rezeptors und des Peroxisomen-Proliferator-aktivierten Rezeptors γ. Diese Interaktionen verändern verschiedene reproduktive, entwicklungsbedingte und metabolische Pfade auf der Ebene des Organismus . Das molekulare Auslöseereignis der Verbindung beinhaltet die Bindung an diese Rezeptoren, was zu nachgeschalteten biologischen Effekten führt .

Safety and Hazards

Wirkmechanismus

Target of Action

Tributyltin chloride (TBT) is recognized as an endocrine-disrupting chemical (EDC). Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These receptors play a crucial role in regulating a range of reproductive, developmental, and metabolic pathways at the organism level .

Mode of Action

TBT’s mode of action is primarily through its interaction with RXR and PPARγ. This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level . It is also suggested that TBT activates the PPARγ/RXR complex through binding of the RXR domain .

Biochemical Pathways

TBT’s interaction with RXR and PPARγ triggers a cascade of events affecting various biochemical pathways. This includes altering reproductive, developmental, and metabolic pathways . The exact biochemical pathways affected by TBT are still under investigation.

Pharmacokinetics

It is known that tbt compounds have a low water solubility and high fat solubility, tending to absorb more readily to organic matter in soils or sediment . This suggests that TBT may have significant bioavailability and potential for bioaccumulation.

Result of Action

The interaction of TBT with RXR and PPARγ leads to alterations in reproductive, developmental, and metabolic pathways. This can result in endocrine-type responses, such as obesity and reproductive abnormalities . In addition, TBT has been shown to induce apoptosis in certain cell types .

Action Environment

TBT is a persistent organic pollutant, especially hazardous to marine ecosystems . It was used as a biocide in anti-fouling paints applied to the hulls of oceangoing vessels . TBT-induced responses are known to occur at very low concentrations for molluscs, and more recently, this has also been observed in fish species . The environmental persistence of TBT and its impact on various species highlight the influence of environmental factors on its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

The role of Chlorotributylstannane in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is diverse, ranging from binding to modulation of activity

Cellular Effects

Chlorotributylstannane has been observed to influence various types of cells and cellular processes. It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which Chlorotributylstannane exerts these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of Chlorotributylstannane involves its interactions at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorotributylstannane can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Chlorotributylstannane can vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

Chlorotributylstannane is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Chlorotributylstannane is transported and distributed within cells and tissues in a manner that is still being studied. It may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Chlorotributylstannane and its effects on activity or function are areas of active research. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Tributylzinnchlorid wird typischerweise durch eine Umverteilungsreaktion hergestellt, bei der Zinntetrachlorid und Tetrabutylzinn beteiligt sind. Die Reaktion kann wie folgt dargestellt werden: [ 3 (C₄H₉)₄Sn + SnCl₄ \rightarrow 4 (C₄H₉)₃SnCl ] Diese Reaktion wird unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird . Industrielle Produktionsverfahren beinhalten oft das Vakuumtrocknen und Waschen, um eine hohe Reinheit zu erreichen .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Es hydrolysiert zu Tributylzinnoxid.

Substitutionsreaktionen: Es kann mit fluorierten Alkyl-, Aryl- oder Vinylhalogeniden unter Verwendung von Zink- oder Cadmiumkatalysatoren über Barbier-artige Reaktionen reagieren.

Kupplungsreaktionen: Es wird in palladiumkatalysierten Kupplungsreaktionen mit Säurechloriden verwendet, um verschiedene organische Verbindungen zu bilden.

Analyse Chemischer Reaktionen

Tributyltin chloride undergoes various chemical reactions, including:

Hydrolysis: It hydrolyzes to form tributyltin oxide.

Substitution Reactions: It can react with fluorinated alkyl, aryl, or vinyl halides using zinc or cadmium catalysts via Barbier-type reactions.

Coupling Reactions: It is used in palladium-catalyzed coupling reactions with acid chlorides to form various organic compounds.

Vergleich Mit ähnlichen Verbindungen

Tributylzinnchlorid gehört zu einer größeren Klasse von Organozinnverbindungen, zu denen gehören:

Tributylzinnoxid: Wird häufig in Schiffsanstrichen als Antifoulingmittel verwendet.

Tributylzinnhydrid: Wird in der organischen Synthese für Reduktionsreaktionen verwendet.

Tributylzinnacetat: Wird in verschiedenen industriellen Anwendungen eingesetzt.

This compound ist einzigartig aufgrund seiner spezifischen Interaktionen mit Kernrezeptoren und seiner weit verbreiteten Verwendung sowohl in industriellen als auch in Forschungsumgebungen.

Eigenschaften

IUPAC Name |

tributylstannanylium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTFWCDSFPMHHS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+](CCCC)CCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-22-9 | |

| Record name | Tributyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

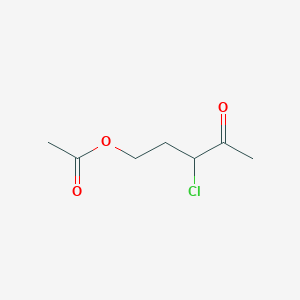

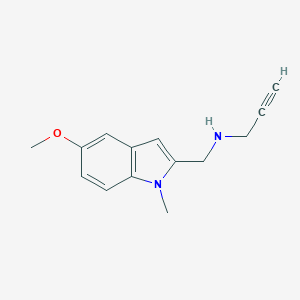

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

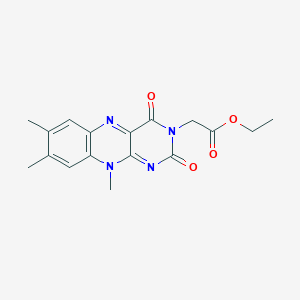

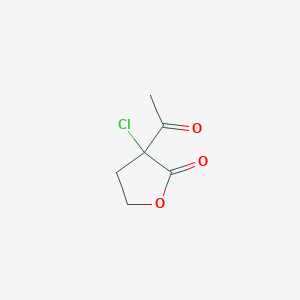

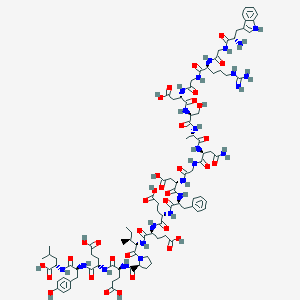

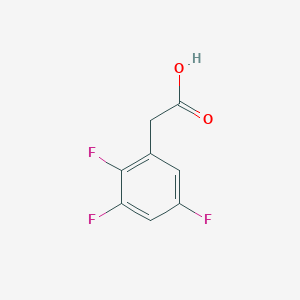

Feasible Synthetic Routes

Q1: What is a significant advantage of using Chlorotributylstannane in the synthesis of alkynylsilanes and alkynylstannanes?

A: Chlorotributylstannane, alongside Chlorotrimethylsilane, allows for a novel and efficient synthesis of alkynylsilanes and alkynylstannanes when reacting with alkynylmagnesium bromides. [] This method stands out due to its readily available and cost-effective starting materials, straightforward procedures, and high yields. []

Q2: Can Chlorotributylstannane be used in reactions involving ultrasound?

A: Yes, research shows that Chlorotributylstannane is effectively used in ultrasound-promoted Barbier-type reactions. This method facilitates a convenient and stereoselective preparation of various allylstannanes in excellent yields by reacting with allyl halides under ultrasound. [, ]

Q3: Beyond its use in synthesizing alkynylsilanes and allylstannanes, does Chlorotributylstannane have other applications in organic synthesis?

A: Research indicates that Chlorotributylstannane, along with Hexabutyldistannoxane, acts as a catalyst in the synthesis of dialkyl carbonates. [] This heterogeneous reaction involves reacting solid potassium carbonate with alkyl bromides in solvents like dimethylformamide or dimethylsulfoxide. Notably, the catalytic efficiency is further enhanced when Chlorotributylstannane is used in a mixed system with 18-Crown-6, even in less polar solvents. []

Q4: What analytical techniques are employed to identify and quantify Chlorotributylstannane and other organotin compounds in materials like PVC plastics?

A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the simultaneous determination of Chlorotributylstannane and other organotin compounds in complex matrices. [] The method involves dissolving the sample, derivatizing the target compounds with sodium tetraethylborate, and analyzing the extracted derivatives using GC-MS. [] This technique provides qualitative and quantitative information through Total Ion Chromatograms and Selected Ion Chromatograms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)